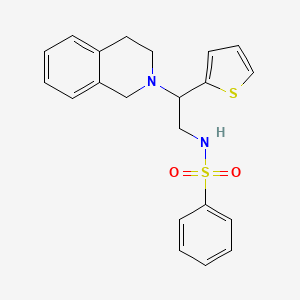
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that have been explored for their potential in various therapeutic areas due to their unique structural features and biological activities. The core structure involves tetrahydroisoquinoline and benzenesulfonamide moieties, which are known for their significance in medicinal chemistry.
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including those containing benzenesulfonamide moieties, often involves complex chemical reactions. For example, tetrahydroisoquinoline derivatives have been synthesized as potent human beta3 adrenergic receptor agonists, utilizing specific chemical pathways that allow for the incorporation of the benzenesulfonamide group (Parmee et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques such as X-ray crystallography. For instance, the structural conformation of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide has been reported, providing insights into the molecular arrangement and confirming the structural integrity of similar compounds (Zablotskaya et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest or its derivatives can lead to a variety of products with distinct properties. For instance, the reaction of trans-rac-4-(hydroxymethyl)-2-phenethyl-3-(thiophen-2-yl)-3,4-dihydroisoquinolin-1(2H)-one with 4-methylbenzene-1-sulfonyl chloride has been explored, resulting in compounds with defined molecular orientations and interactions (Akkurt et al., 2008).
Physical Properties Analysis
The physical properties of compounds within this chemical class can be analyzed through various spectroscopic and crystallographic methods. These analyses provide valuable information on the compound's stability, crystalline structure, and molecular interactions.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for understanding the potential applications of these compounds. Studies have shown that derivatives of tetrahydroisoquinoline with benzenesulfonamide groups exhibit significant biological activities, such as inhibition of human carbonic anhydrase enzymes, which suggest their potential in therapeutic applications (El-Azab et al., 2020).
Wissenschaftliche Forschungsanwendungen
1. Beta3 Adrenergic Receptor Agonists
Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been examined as potent and selective human beta3 adrenergic receptor (AR) agonists. This research highlights the effectiveness of certain derivatives as full agonists of the beta3 AR, suggesting potential applications in treating conditions related to this receptor. Specifically, the study found that certain derivatives did not activate beta1 and beta2 ARs, demonstrating significant selectivity (Parmee et al., 2000).
2. Antagonists of the P2X7 Nucleotide Receptor
Isoquinoline derivatives have been identified as antagonists of the P2X7 nucleotide receptor, particularly in human embryonic kidney cells expressing the human P2X7R. These findings indicate that isoquinoline sulfonamides can inhibit P2X receptor function, highlighting their potential utility in biomedical research and drug development (Humphreys et al., 1998).
3. Human Carbonic Anhydrases Inhibitors
Research on human carbonic anhydrases (hCAs) and benzenesulfonamides has led to the design of compounds with enhanced selectivity toward druggable isoforms. These compounds, specifically targeting brain-expressed hCA VII, demonstrate significant inhibition and selectivity, suggesting potential applications in therapeutic contexts. The study also involved crystallographic and docking studies to understand the interactions within the CA catalytic site (Bruno et al., 2017).
4. Anticancer Agents
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has been explored. These compounds display a range of biological properties, including antitumor and antimicrobial activities. The research underscores the therapeutic potential of tetrahydroisoquinoline derivatives in cancer treatment (Redda et al., 2010).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c24-27(25,19-9-2-1-3-10-19)22-15-20(21-11-6-14-26-21)23-13-12-17-7-4-5-8-18(17)16-23/h1-11,14,20,22H,12-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYUMTPUTHFONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2490320.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)
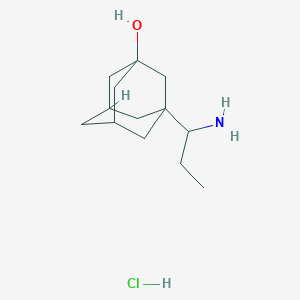
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)
![5-Benzyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one](/img/structure/B2490328.png)
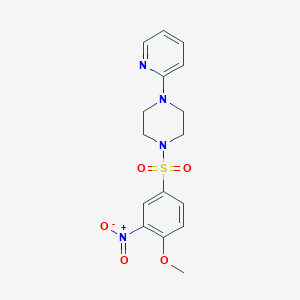
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)
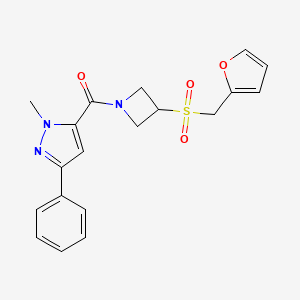

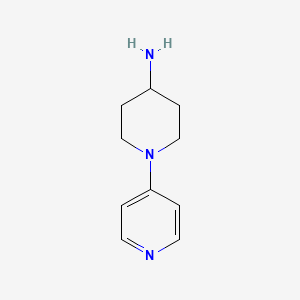
![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)